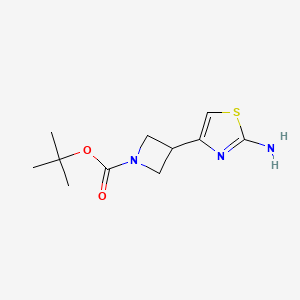
1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. Paper describes a synthesis method for a fluorinated analog of 1-aminocyclopropane carboxylic acid, which involves cyclopropanation followed by several steps including Curtius rearrangement and oxidative cleavage. Similarly, paper outlines the synthesis of a new constrained γ-amino dicarboxylic acid by avoiding reactions that open the cyclopropane ring. These methods highlight the challenges and strategies in synthesizing cyclopropane derivatives, which could be applicable to the synthesis of "1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid".
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. Paper provides detailed structural information on a related compound, (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, using X-ray diffraction methods. The study reveals how substituents on the cyclopropane ring influence the overall molecular conformation. This information can be extrapolated to understand the likely structure of "this compound", where the presence of fluorine atoms would affect the electronic distribution and steric hindrance in the molecule.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. Paper discusses the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane derivatives, indicating their potential biological activity. Paper describes the cycloisomerization reactions of donor-acceptor cyclopropanes catalyzed by triflic acid, leading to the formation of alkyl 5-arylfuran-2-carboxylates. These reactions showcase the reactivity of the cyclopropane ring and how it can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, and the substituents can affect properties such as solubility, boiling point, and stability. While the papers do not directly provide data on the physical and chemical properties of "this compound", they do offer insights into the general behavior of cyclopropane derivatives that can be used to infer the properties of the compound .
科学的研究の応用
Chemical Synthesis and Biological Activity
Cyclopropanecarboxylic acid derivatives, including structures similar to 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid, are used as leading compounds for their biological activity. N-substituted cyclopropanecarboxyl-N′-pyridin-2-yl thioureas synthesized using cyclopropanecarboxylic acid derivatives have shown excellent herbicidal and fungicidal activities. These activities are especially observed in compounds with specific substitutions, highlighting the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian et al., 2009).
Chiral Intermediates in Drug Synthesis
Chiral intermediates are crucial in the synthesis of various drugs, and cyclopropanecarboxylic acid derivatives play a significant role in this area. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate synthesized using a similar cyclopropanecarboxylic acid derivative, is essential for the production of Ticagrelor, a drug used for treating acute coronary syndromes. This process exemplifies the importance of these compounds in synthesizing medically significant drugs (Guo et al., 2017).
Antibacterial Agents
Fluoronaphthyridines, including derivatives of cyclopropanecarboxylic acid, have been synthesized and evaluated for their antibacterial properties. Structural modifications of these compounds, such as the 1-(2,4-difluorophenyl) substitution, have been found to significantly influence their antibacterial activity. This suggests the potential of cyclopropanecarboxylic acid derivatives in developing new antibacterial agents (Bouzard et al., 1992).
Inhibition of Ethylene Production in Plants
Compounds structurally similar to this compound have been shown to inhibit ethylene production in plants. For example, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) exhibits an inhibitory effect on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in the ethylene production pathway in plants. This opens up possibilities for using such compounds in agricultural practices to control ethylene-dependent processes like fruit ripening and flower wilting (Liu et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNBKAEDAWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


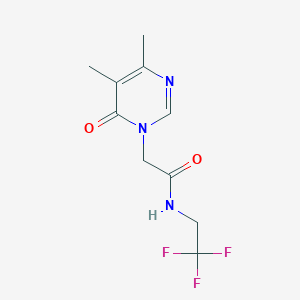
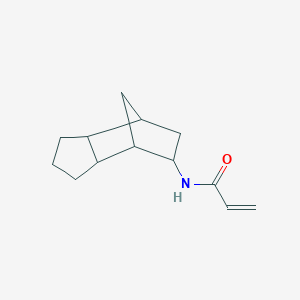
![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)
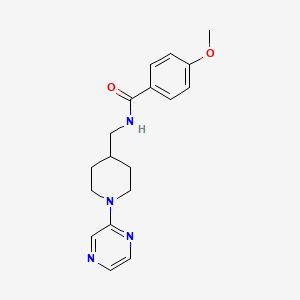
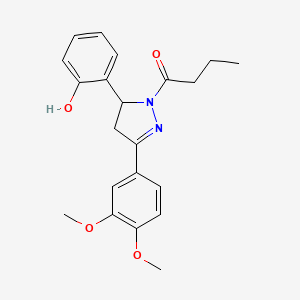
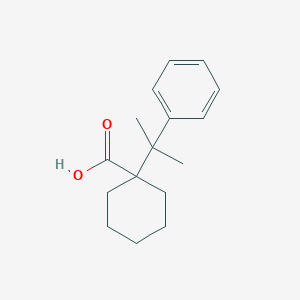
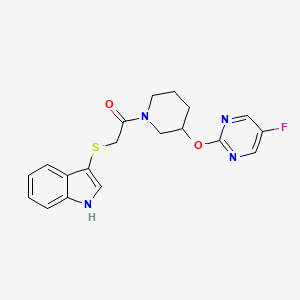
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)
![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)
